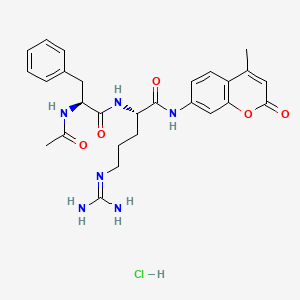

Ac-Phe-Arg-AMC HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-Phe-Arg-AMC hydrochloride is a versatile compound used in various scientific research applications. It is a fine chemical with the CAS number 177028-04-5. The compound is soluble in water, ethanol, and acetone, but insoluble in ether . Ac-Phe-Arg-AMC hydrochloride is primarily used as a building block in the synthesis of complex compounds and research chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Phe-Arg-AMC hydrochloride involves the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production methods for Ac-Phe-Arg-AMC hydrochloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Phe-Arg-AMC hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release AMC, which is a fluorescent molecule used in various assays.

Oxidation and Reduction: The phenylalanine and arginine residues can undergo oxidation and reduction reactions under specific conditions.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions at neutral or slightly acidic pH.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Hydrolysis: Produces AMC and the corresponding peptides.

Oxidation and Reduction: Leads to modified phenylalanine and arginine residues.

Substitution: Results in substituted derivatives of the original compound.

Applications De Recherche Scientifique

Ac-Phe-Arg-AMC hydrochloride is widely used in scientific research, including:

Biochemistry: As a substrate for protease assays to study enzyme kinetics and inhibition.

Cell Biology: Used in fluorescence-based assays to monitor cellular processes.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases.

Industry: Utilized in the development of diagnostic kits and research tools.

Mécanisme D'action

The primary mechanism of action of Ac-Phe-Arg-AMC hydrochloride involves its use as a substrate for proteases. When cleaved by specific proteases, the compound releases AMC, which fluoresces and can be quantitatively measured. This property makes it valuable for studying enzyme activity and inhibition . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and fluorescence detection .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Phe-Arg-AMC: Another fluorogenic substrate used in protease assays.

Z-Arg-Arg-AMC: Used for monitoring cathepsin B activity.

Ac-Arg-His-Lys-Lys-AMC: Utilized in deacetylation studies.

Uniqueness

Ac-Phe-Arg-AMC hydrochloride is unique due to its specific substrate properties for certain proteases, making it highly valuable in enzyme kinetics and inhibition studies. Its solubility in various solvents and stability under different conditions further enhance its utility in research .

Activité Biologique

Ac-Phe-Arg-AMC hydrochloride (Ac-Phe-Arg-AMC HCl) is a fluorogenic peptide substrate widely utilized in biochemical research, particularly for studying protease activity. This article delves into its biological activity, synthesis, applications, and relevant research findings, supported by data tables and case studies.

This compound is synthesized through the coupling of N-acetyl-L-phenylalanine (Ac-Phe) with L-arginine (Arg) and 7-amino-4-methylcoumarin (AMC). The synthesis typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions, ensuring high yield and purity suitable for laboratory applications.

Table 1: Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₃ |

| Molecular Weight | 303.76 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescent Tag | 7-amino-4-methylcoumarin (AMC) |

The primary mechanism of action for this compound involves its role as a substrate for various proteases. Upon cleavage by specific enzymes, it releases AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, making it an effective tool for studying enzyme kinetics and inhibition .

3. Applications in Scientific Research

This compound is extensively used across several fields:

- Biochemistry : It serves as a substrate in protease assays to investigate enzyme kinetics and inhibition mechanisms.

- Cell Biology : Employed in fluorescence-based assays to monitor cellular processes such as apoptosis and cell signaling.

- Medicine : Investigated for potential therapeutic applications in diseases like cancer and neurodegenerative disorders.

- Industry : Utilized in the development of diagnostic kits and research tools .

4. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in protease research:

Case Study 1: Plasma Kallikrein Inhibition

A study demonstrated the use of Ac-Phe-Arg-AMC as a substrate to assess the inhibition of plasma kallikrein, a serine protease involved in blood coagulation. The assay revealed significant insights into the enzyme's activity modulation by various inhibitors, showcasing its applicability in therapeutic research .

Case Study 2: Enzyme Kinetics

In another research effort, this compound was employed to study the kinetic parameters of trypsin-like proteases. The initial reaction rates were determined using fluorescence measurements, providing valuable data on substrate specificity and catalytic efficiency .

Table 2: Comparison of Fluorogenic Substrates

| Compound | Specificity | Applications |

|---|---|---|

| This compound | Proteases | Enzyme kinetics, inhibition studies |

| Z-Phe-Arg-AMC | Proteases | Fluorescent assays |

| Ac-Orn-Phe-Arg-AMC | Kallikrein-related | Substrate for specific proteases |

This compound is unique due to its specific substrate properties for certain proteases, enhancing its utility in enzyme kinetics studies compared to other fluorogenic substrates .

6. Conclusion

This compound is a critical tool in biochemical research due to its fluorescent properties and specificity for proteases. Its synthesis, mechanisms of action, and diverse applications make it invaluable for studying enzymatic processes. Ongoing research continues to explore its potential therapeutic applications, particularly in understanding complex diseases.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H/t21-,22-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIGAHSFTWJKEI-VROPFNGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.